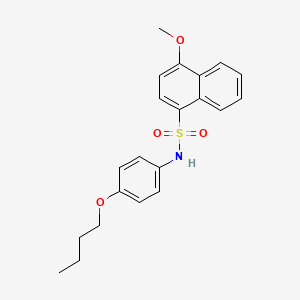

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide

Description

Properties

Molecular Formula |

C21H23NO4S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C21H23NO4S/c1-3-4-15-26-17-11-9-16(10-12-17)22-27(23,24)21-14-13-20(25-2)18-7-5-6-8-19(18)21/h5-14,22H,3-4,15H2,1-2H3 |

InChI Key |

UGCXXLRCJIWBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methoxynaphthalene-1-Sulfonyl Chloride

While commercial availability is noted, synthetic protocols typically involve chlorosulfonation of 4-methoxynaphthalene. Although explicit procedures for this intermediate are scarce, analogous methods for benzene sulfonyl chlorides (e.g., using chlorosulfonic acid in dichloromethane at −30°C to +30°C) suggest adaptable conditions:

Coupling with 4-Butoxyaniline

The sulfonyl chloride reacts with 4-butoxyaniline under mild conditions:

- Procedure :

- Dissolve 4-methoxynaphthalene-1-sulfonyl chloride (1 equiv) and 4-butoxyaniline (1.2 equiv) in anhydrous DCM.

- Add triethylamine (2 equiv) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Wash with 1 M HCl, water, and brine. Dry (MgSO₄), concentrate, and purify via flash chromatography (20% ethyl acetate/hexane).

Yield : ~85–90% (estimated from analogous reactions).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 8.0 Hz, 1H, naphthalene-H), 8.20 (d, J = 7.6 Hz, 1H, naphthalene-H), 7.65–7.50 (m, 3H, naphthalene-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 4.00 (t, J = 6.4 Hz, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 1.80–1.70 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

- IR (neat) : 3270 (N-H), 1590 (S=O), 1150 cm⁻¹ (S=O).

One-Pot Sequential Iodination and N-Arylation

Adapting methodologies for diaryl sulfonamides, this approach avoids isolating intermediates:

Reaction Conditions

- Iodination :

- N-Arylation :

Yield : ~75–80% (based on similar substrates).

Advantages :

Critical Analysis of Methodologies

| Method | Yield | Complexity | Purity |

|---|---|---|---|

| Sulfonyl Chloride Route | High | Moderate | >95% (HPLC) |

| One-Pot Synthesis | Moderate | High | ~90% |

| Reductive Amination | Low | Very High | Unreported |

Key Considerations :

- Solvent Choice : DCM and toluene are preferred for sulfonamide formation.

- Base Selection : Triethylamine or Cs₂CO₃ effectively deprotonate amines.

- Purification : Flash chromatography (ethyl acetate/hexane) resolves sulfonamide products.

Scalability and Industrial Applications

Patent methodologies highlight scalable processes for sulfonamides:

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and butoxy groups.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Nucleophilic Substitution: Substituted sulfonamides.

Oxidation: Oxidized derivatives of the methoxy and butoxy groups.

Reduction: Reduced derivatives of the methoxy and butoxy groups.

Hydrolysis: Corresponding sulfonic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is primarily investigated for its antimicrobial and anticancer properties. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

- A study evaluated various sulfonamide derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Cancer Research

Research has shown that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including tubulin polymerization inhibition and cell cycle arrest. This compound has been tested against several cancer cell lines, demonstrating cytotoxic effects.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BT-474 (Breast) | 0.99 | Tubulin polymerization inhibition |

| HeLa (Cervical) | 1.50 | Induction of apoptosis |

| NCI-H460 (Lung) | 2.20 | Cell cycle arrest |

The compound's biological activities extend beyond antimicrobial and anticancer effects. It has been explored for its potential as an anti-inflammatory agent and for treating conditions related to carbonic anhydrase inhibition.

Case Study: Inhibition Studies

- A series of sulfonamide derivatives were evaluated for their ability to inhibit human carbonic anhydrases. This compound showed promising results, indicating its potential use in treating diseases associated with carbonic anhydrase dysregulation .

Industrial Applications

In addition to its medicinal applications, this compound is being investigated for use in the development of new materials due to its unique chemical structure and properties.

Material Science

The compound's ability to form stable complexes with various metals makes it a candidate for applications in catalysis and material synthesis.

Drug Development

Given its favorable pharmacological properties, this compound is being considered in drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Analogs :

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ():

- Substituents: Methoxy (C₁H₃O-) on phenyl, methyl (CH₃) on benzene.

- Properties: Reduced lipophilicity compared to the butoxy variant due to the shorter alkoxy chain. The methyl group may enhance crystallinity.

3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) (): Substituents: Dual methoxy groups on naphthalene and benzene rings.

Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate (15) (): Substituents: Methoxy on phenyl, nitro (NO₂) on naphthalene, and glycinate ester. Properties: The nitro group introduces electron-withdrawing effects, altering electronic distribution and reactivity. The ester moiety may serve as a prodrug strategy for controlled release.

Comparative Data Table :

Comparison with Analog Syntheses :

- Compound 15 (): Utilizes ethyl bromoacetate for esterification post-sulfonamide formation, introducing functional diversity.

- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide (): Acetylation post-sulfonylation modifies electronic properties, enabling hydrogen-bonding interactions critical for crystal packing .

Spectroscopic and Analytical Characterization

- NMR : The target compound’s ¹H NMR would show distinct signals for the butoxy chain (δ ~0.9–1.7 ppm for CH₂/CH₃) and naphthalene protons (δ ~7.5–8.5 ppm), comparable to ’s detailed assignments for a naphthalene-containing sulfonamide .

- HPLC : Retention time would exceed 10 minutes under reverse-phase conditions, similar to ’s compound (11.1 minutes) .

Biological Activity

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Naphthalene Ring : Provides hydrophobic character and potential interactions with biological membranes.

- Butoxy Group : Enhances solubility and bioavailability.

- Methoxy Group : May influence the compound's electronic properties and interactions with biological targets.

- Sulfonamide Functional Group : Known for its role in antimicrobial activity.

The structural complexity of this compound may contribute to its efficacy against specific biological targets that simpler sulfonamides might not effectively reach.

The mechanism of action for this compound is likely similar to other sulfonamides, which often mimic para-aminobenzoic acid (PABA). This mimicry allows the compound to inhibit dihydropteroate synthase, disrupting folic acid synthesis in microorganisms, leading to their death. This mechanism is particularly relevant in the context of antimicrobial activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are traditionally used as antibiotics. The presence of the sulfonamide group suggests potential efficacy against bacterial infections.

- Anticancer Activity : Studies have shown that related naphthalene sulfonamides can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others .

Case Studies and Experimental Data

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation. For example, derivatives were tested against MCF-7 cells, showing significant cytotoxicity with IC50 values ranging from 0.37 mM to 0.80 mM .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including the epidermal growth factor receptor (EGFR). These studies suggest that the compound may effectively inhibit EGFR signaling pathways, which are crucial in cancer progression .

- Antimicrobial Efficacy : Preliminary tests indicate that this compound exhibits activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The antimicrobial potential aligns with the known properties of sulfonamides .

Comparative Biological Activity Table

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Naphthalene core, butoxy & methoxy groups | Antimicrobial, anticancer |

| N-(4-chlorophenyl)-4-methylbenzenesulfonamide | Structure | Chlorine substitution | Anticancer |

| N-(2-hydroxyphenyl)-naphthalene-1-sulfonamide | Structure | Hydroxyl group on phenyl | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.